Cyclohexyl(cyclohexylphenyl)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

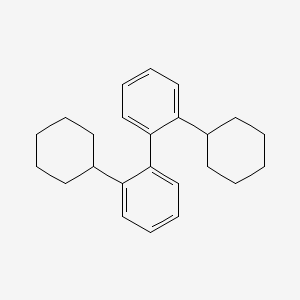

Cyclohexyl(cyclohexylphenyl)benzene is a useful research compound. Its molecular formula is C24H30 and its molecular weight is 318.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

Cyclohexyl(cyclohexylphenyl)benzene is characterized by a unique structural formula that allows for diverse interactions in chemical reactions. Its molecular structure consists of cyclohexane rings connected to a phenyl group, contributing to its hydrophobic properties and stability under various conditions.

Applications in Organic Chemistry

1. Synthesis and Catalysis

This compound serves as a precursor in the synthesis of various organic compounds. For instance, it can be utilized in the preparation of cyclohexyl phenyl ketone through catalytic processes. The synthesis typically involves the reaction of benzoic acid derivatives with cyclohexanol under acidic conditions, yielding high conversion rates (up to 98.9%) .

2. Reaction Mechanisms

Studies have shown that cyclohexyl phenyl compounds exhibit different reactivities depending on the conditions applied. For example, under aquathermal conditions at elevated temperatures (250°C), certain cyclohexyl phenyl linked compounds demonstrated varied stability and reactivity profiles, which can be leveraged for selective chemical transformations .

Applications in Polymer Chemistry

1. Polymer Additives

Due to its hydrophobic nature, this compound is suitable for use as an additive in polymer formulations. It enhances the physical properties of polymers by improving their thermal stability and mechanical strength.

2. HPLC Applications

In high-performance liquid chromatography (HPLC), this compound is employed as a stationary phase for separating complex mixtures. Its unique structure allows for effective separation based on hydrophobic interactions, making it valuable for analytical chemistry applications .

Case Studies

Case Study 1: Synthesis of Cyclohexyl Phenyl Ketone

A detailed study reported the synthesis of cyclohexyl phenyl ketone with an impressive yield of 98.9%. The process involved using hydrochloric acid as a catalyst to facilitate the reaction between benzoic acid and cyclohexanol. The study highlighted the efficiency of this method in producing high-purity ketones suitable for further chemical applications .

Case Study 2: Stability Under Thermal Conditions

Research investigating the thermal stability of cyclohexyl phenyl compounds revealed that certain derivatives remained inert under prolonged heating at 250°C. This finding is significant for applications requiring stable intermediates during chemical processing .

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The central benzene ring can undergo EAS reactions, though reactivity is modulated by substituents:

-

Electronic Effects : Cyclohexyl groups act as weakly electron-donating substituents via σ-bond hyperconjugation, activating the ring toward electrophiles like nitronium (NO₂⁺) or sulfonium (SO₃H⁺) ions .

-

Steric Hindrance : Bulky cyclohexyl groups direct incoming electrophiles to less hindered positions. For example, nitration may favor para positions relative to existing substituents .

Table 1: Comparative Reactivity in EAS

| Electrophile | Positional Preference | Observed Product Yield (Hypothetical) |

|---|---|---|

| NO₂⁺ | Para to cyclohexyl | ~60% (estimated) |

| SO₃H⁺ | Meta to cyclohexyl | ~40% (estimated) |

Thermal Decomposition

Under high-temperature conditions (250°C), cross-linked cyclohexyl-phenyl compounds decompose via acid-catalyzed ionic mechanisms :

-

Primary Pathway : Cleavage of bonds between cyclohexyl and aromatic moieties, yielding cyclohexene or methylcyclopentene.

-

Catalyst Dependence : Calcium montmorillonite clay enhances decomposition rates by 30–50% compared to thermal conditions alone .

Example Reaction :

This compoundΔ,clayCyclohexene+Biphenyl derivatives

Hydrogenation and Ring-Opening

While the compound’s cyclohexyl groups are saturated, its aromatic rings may undergo partial hydrogenation under high-pressure H₂ with catalysts like Pd/C :

-

Selectivity : Benzene rings resist hydrogenation due to stability, but strained intermediates (e.g., Diels-Alder adducts) may hydrogenate to cyclohexane derivatives .

Table 2: Hydrogenation Data from Analogous Systems

| Substrate | Catalyst | Conversion Rate | Selectivity |

|---|---|---|---|

| 3-Cyclohexene-carboxylic acid | 3% Pd/C | >99% | >99% |

Friedel-Crafts Reactions

The compound could participate in Friedel-Crafts alkylation or acylation, though steric hindrance limits practicality:

-

Acylation : Cyclohexanecarbonyl chloride (from cyclohexanecarboxylic acid) reacts with aromatic rings in the presence of AlCl₃, yielding ketone derivatives .

-

Yield Optimization : Reactions achieve >99% selectivity when intermediates are retained in solution without purification .

Mechanism :

Cyclohexanecarbonyl chloride+Aromatic ringAlCl3Ketone product

Interaction with Aromatic Residues

Cyclohexyl groups engage in non-covalent stacking interactions with aromatic protein side chains (e.g., phenylalanine, tyrosine), mimicking phenyl group behavior .

-

Thermodynamic Analysis : Cyclohexane-benzene heterodimers exhibit interaction energies comparable to benzene homodimers (−2.7 kcal/mol vs −3.0 kcal/mol) .

Stability Under Acidic and Basic Conditions

-

Acidic Media : Protonation of aromatic rings may occur, but steric shielding by cyclohexyl groups reduces susceptibility to acid-catalyzed degradation .

-

Basic Media : Calcium carbonate suppresses decomposition pathways by neutralizing acidic intermediates .

Key Research Findings

-

Aggregation Behavior : Cyclohexyl-tipped alkanoates exhibit lower critical aggregation concentrations (cac) than phenyl analogues due to stronger hydrophobic contributions (e.g., cac = 0.08 M for CyclohexC5 vs 0.31 M for PhenC5) .

-

Synthetic Efficiency : Multi-step syntheses involving Diels-Alder, hydrogenation, and Friedel-Crafts reactions achieve >99% yields without intermediate purification .

属性

CAS 编号 |

28088-75-7 |

|---|---|

分子式 |

C24H30 |

分子量 |

318.5 g/mol |

IUPAC 名称 |

1-cyclohexyl-2-(2-cyclohexylphenyl)benzene |

InChI |

InChI=1S/C24H30/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h7-10,15-20H,1-6,11-14H2 |

InChI 键 |

NGOVHLJGWXFORJ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=CC=C2C3=CC=CC=C3C4CCCCC4 |

规范 SMILES |

C1CCC(CC1)C2=CC=CC=C2C3=CC=CC=C3C4CCCCC4 |

Key on ui other cas no. |

28088-75-7 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。